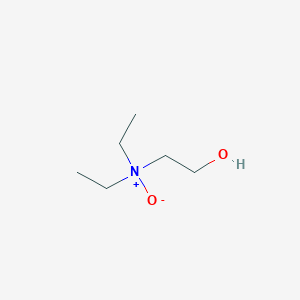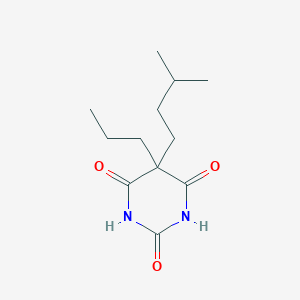
Barbituric acid, 5-isopentyl-5-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barbituric acid, 5-isopentyl-5-propyl-, is a chemical compound that belongs to the family of barbiturates. It was first synthesized in 1902 by German chemist Adolf von Baeyer. Barbiturates are known for their sedative, hypnotic, and anesthetic properties. They act as central nervous system depressants and are commonly used to treat anxiety, insomnia, and seizures.
Mecanismo De Acción
Barbiturates act on the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibiting the activity of neurons in the brain. Barbiturates enhance the activity of GABA, leading to increased inhibition of neuronal activity and producing sedative, hypnotic, and anesthetic effects.
Efectos Bioquímicos Y Fisiológicos
Barbiturates such as barbituric acid, 5-isopentyl-5-propyl-, have a wide range of biochemical and physiological effects. They can cause respiratory depression, decrease heart rate and blood pressure, and impair cognitive function. They can also lead to dependence and addiction with prolonged use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Barbiturates have been widely used in laboratory experiments to study the effects of central nervous system depressants. They are useful for studying the mechanism of action of GABA and for developing new drugs with improved pharmacological properties. However, their use is limited due to their potential for toxicity and dependence.
Direcciones Futuras
There are several future directions for research on barbituric acid, 5-isopentyl-5-propyl-, and other barbiturates. One area of interest is the development of new barbiturate derivatives with improved pharmacological properties, such as reduced toxicity and increased selectivity for specific GABA receptor subtypes. Another area of interest is the study of the long-term effects of barbiturate use on cognitive function and the brain. Additionally, there is a need for further research on the potential for barbiturate dependence and addiction, and the development of new treatments for these conditions.
Conclusion
Barbituric acid, 5-isopentyl-5-propyl-, is a widely studied compound in the family of barbiturates. Its properties and behavior have been extensively researched, and it has been used as a reference compound in the development of new barbiturate derivatives. While barbiturates have proven to be useful in laboratory experiments, their potential for toxicity and dependence limits their use in clinical settings. Further research is needed to develop new drugs with improved pharmacological properties and to better understand the long-term effects of barbiturate use on cognitive function and the brain.
Métodos De Síntesis
The synthesis of barbituric acid, 5-isopentyl-5-propyl-, involves the reaction of barbituric acid with isopentyl alcohol and propyl bromide. The reaction is carried out in the presence of a strong base such as sodium hydroxide. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
Barbituric acid, 5-isopentyl-5-propyl-, has been widely used in scientific research as a reference compound for studying the properties and behavior of barbiturates. It has been used in the development of new barbiturate derivatives with improved pharmacological properties.
Propiedades
Número CAS |
17013-42-2 |
|---|---|
Nombre del producto |
Barbituric acid, 5-isopentyl-5-propyl- |
Fórmula molecular |
C12H20N2O3 |
Peso molecular |
240.3 g/mol |
Nombre IUPAC |
5-(3-methylbutyl)-5-propyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H20N2O3/c1-4-6-12(7-5-8(2)3)9(15)13-11(17)14-10(12)16/h8H,4-7H2,1-3H3,(H2,13,14,15,16,17) |
Clave InChI |
RDYMEDVXKQMMHS-UHFFFAOYSA-N |
SMILES |
CCCC1(C(=O)NC(=O)NC1=O)CCC(C)C |
SMILES canónico |
CCCC1(C(=O)NC(=O)NC1=O)CCC(C)C |
Otros números CAS |
17013-42-2 |
Sinónimos |
5-(3-Methylbutyl)-5-propylbarbituric acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



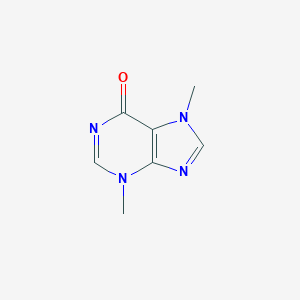
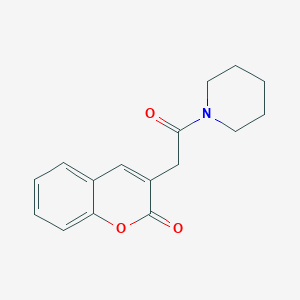
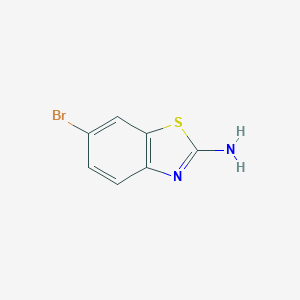
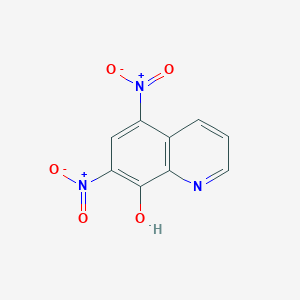
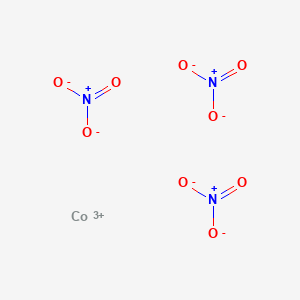
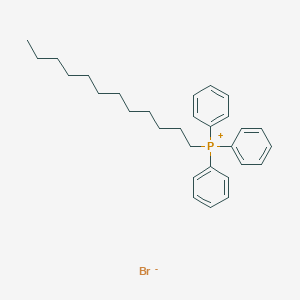
![2-Naphthalenesulfonic acid, 7-[(3-aminobenzoyl)amino]-4-hydroxy-](/img/structure/B93379.png)
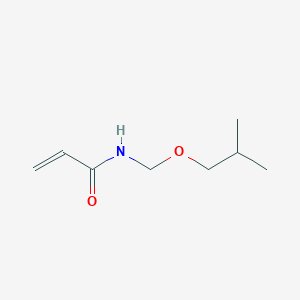
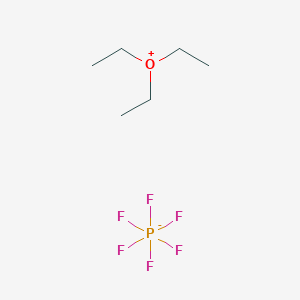
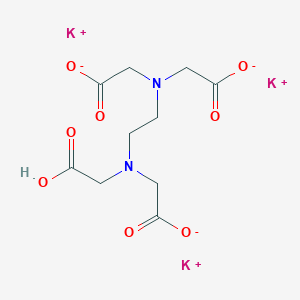
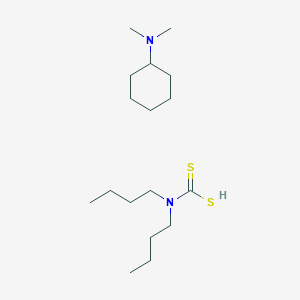
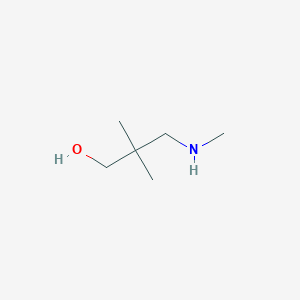
![1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propenyl]naphtho[1,2-d]thiazolium iodide](/img/structure/B93388.png)
